Dimethyl-di(quinolin-8-yloxy)stannane
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Overview
Description
Dimethyl-di(quinolin-8-yloxy)stannane is an organotin compound with the molecular formula C20H18N2O2Sn It is characterized by the presence of two quinolin-8-yloxy groups attached to a dimethylstannane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-di(quinolin-8-yloxy)stannane typically involves the reaction of dimethyltin dichloride with quinolin-8-ol in the presence of a base. The reaction proceeds as follows:
Starting Materials: Dimethyltin dichloride and quinolin-8-ol.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. A base such as sodium hydroxide or potassium carbonate is used to deprotonate the quinolin-8-ol, facilitating its nucleophilic attack on the tin center.
Procedure: The dimethyltin dichloride is dissolved in an appropriate solvent, such as toluene or dichloromethane. Quinolin-8-ol is then added, followed by the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, washed with water to remove any inorganic salts, and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-di(quinolin-8-yloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives, where the tin center is in the +4 oxidation state.
Reduction: Reduction reactions can convert the tin center back to the +2 oxidation state or even to elemental tin under certain conditions.
Substitution: The quinolin-8-yloxy groups can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Stannic derivatives with quinolin-8-yloxy groups.
Reduction: Lower oxidation state tin compounds or elemental tin.
Substitution: Compounds with different substituents replacing the quinolin-8-yloxy groups.
Scientific Research Applications
Dimethyl-di(quinolin-8-yloxy)stannane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying metal-organic interactions in biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of advanced materials, such as polymers and coatings, where its unique properties can enhance performance.
Mechanism of Action
The mechanism by which dimethyl-di(quinolin-8-yloxy)stannane exerts its effects involves the interaction of the tin center with various molecular targets. In biological systems, it can bind to DNA and proteins, potentially disrupting their normal function. The quinolin-8-yloxy groups may also play a role in stabilizing these interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl-di(quinolin-2-yloxy)stannane: Similar structure but with quinolin-2-yloxy groups.
Dimethyl-di(quinolin-4-yloxy)stannane: Similar structure but with quinolin-4-yloxy groups.
Dimethyl-di(quinolin-6-yloxy)stannane: Similar structure but with quinolin-6-yloxy groups.
Uniqueness
Dimethyl-di(quinolin-8-yloxy)stannane is unique due to the position of the quinolin-8-yloxy groups, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its analogs.
Properties
IUPAC Name |
dimethyl-di(quinolin-8-yloxy)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.2CH3.Sn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;;/h2*1-6,11H;2*1H3;/q;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUPOLUZJODWKI-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(OC1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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